N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine
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Overview
Description
N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine is a silicone-based polymer widely used in cosmetic and personal care products for its conditioning and detangling properties. It is particularly effective in hair care formulations, where it helps manage frizz, enhance shine, and improve the overall texture of hair . Unlike many other silicones, Amodimethicone is water-soluble, making it easy to rinse off without leaving a heavy or greasy residue .
Preparation Methods
Amodimethicone is synthesized through a multi-step process involving the reaction of dimethylamine with dimethyldichlorosilane, followed by hydrolysis and further reaction with a carboxylic acid . This process results in the formation of the Amodimethicone molecule, which can then be purified and used in various formulations. Industrial production methods often involve the use of high shear mixing and controlled temperature conditions to ensure the stability and effectiveness of the final product .
Chemical Reactions Analysis
Amodimethicone undergoes several types of chemical reactions, including:
Oxidation: Amodimethicone can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Amodimethicone, altering its properties.
Substitution: Substitution reactions, particularly with amino groups, can enhance the conditioning properties of Amodimethicone.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Amodimethicone has a wide range of scientific research applications, including:
Biology: In biological research, Amodimethicone is used to study the effects of silicone-based polymers on cellular processes and interactions.
Mechanism of Action
Amodimethicone exerts its effects by forming a thin, protective layer around the hair shaft, which helps prevent damage from heat styling and environmental stressors . The positively charged ions in Amodimethicone repel each other, preventing excessive buildup and leaving hair feeling lighter . This mechanism enhances the conditioning and detangling properties of the compound, making it highly effective in hair care products.
Comparison with Similar Compounds
Amodimethicone is often compared with other silicone-based compounds such as:
Dimethicone: Unlike Amodimethicone, Dimethicone can cause product buildup with repeated use.
Behentrimonium Chloride: Another conditioning agent, but Amodimethicone is preferred for its water solubility and ease of rinsing.
These comparisons highlight the unique properties of Amodimethicone, particularly its ability to condition hair without causing buildup or leaving a heavy residue.
Properties
IUPAC Name |
N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H42N2O3Si4/c1-15(13-17-12-11-16)14-24(10,19-22(5,6)7)20-23(8,9)18-21(2,3)4/h15,17H,11-14,16H2,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOJWTLBMJFFDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H42N2O3Si4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106842-44-8 |
Source
|
Record name | Polydimethylsiloxane, aminofunctional | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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